15-LOX-1 inhibitor 1

Description

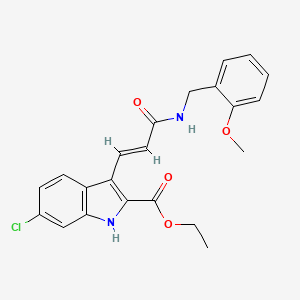

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZRDPEXXAZRV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of 15-Lipoxygenase-1 (15-LOX-1) Inhibitors: A Technical Guide

Introduction

Discovery of Novel 15-LOX-1 Inhibitors

The quest for effective 15-LOX-1 inhibitors has led to the exploration of various chemical scaffolds. High-throughput screening (HTS) and fragment-based screening approaches have been instrumental in identifying novel inhibitor chemotypes.

A quantitative high-throughput screen (qHTS) of approximately 74,000 small molecules led to the discovery of a novel 1,3,4-oxadiazole-2-thiol chemotype with nanomolar potency and high selectivity for 15-hLO-1.[3] Another approach, termed "substitution-oriented fragment screening" (SOS), focused on a diverse collection of nitrogen-containing heterocycles such as indoles, quinolones, and pyrazoles.[4][5] This strategy successfully identified potent indole-based inhibitors.[4][5]

One of the most promising classes of 15-LOX-1 inhibitors is based on the indole core. Early examples include PD-146176, which demonstrated inhibitory activity in the micromolar range.[2][6] Subsequent research efforts have focused on modifying the indole scaffold to improve potency and selectivity, leading to the development of compounds like Eleftheriadis-14d and, more recently, compound 9c (also referred to as i472) , which exhibits a potent IC50 value of 0.19 μM.[6][7]

Synthesis of Indole-Based 15-LOX-1 Inhibitors

The synthesis of indole-based 15-LOX-1 inhibitors, such as compound 9c, generally follows a convergent strategy. The core indole scaffold is functionalized at various positions to optimize its interaction with the enzyme's active site. A general synthetic scheme is outlined below.

General Synthetic Scheme for Indole-Based Inhibitors

Caption: General synthetic route for indole-based 15-LOX-1 inhibitors.

Quantitative Data of Selected 15-LOX-1 Inhibitors

The inhibitory potency of various compounds against 15-LOX-1 is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant quantitative data for selected inhibitors.

| Inhibitor Name/Code | Chemical Class | IC50 (μM) | Selectivity | Key Findings |

| PD-146176 | Indole-based | 3.81 | - | An early indole-based inhibitor.[2][6] |

| Eleftheriadis-14d | Indole-based | 0.09 | - | A potent indole-based inhibitor.[6] |

| Compound 9c (i472) | Indole-based | 0.19 | - | Potent inhibitor that protects macrophages from LPS-induced cytotoxicity.[6][7] |

| ML351 | 1,3-Oxazole-based | 0.20 | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2 | A potent and highly selective inhibitor discovered via qHTS.[8] |

| BMS Tryptamine Sulfonamide | Tryptamine Sulfonamide | 0.021 | - | A highly potent inhibitor.[9] |

| MLS000099089 | - | 3.4 | >30-fold vs. h5-LOX and COX-2 | A mixed inhibitor identified through HTS.[10] |

Experimental Protocols

Synthesis of Compound 9c (i472) and Analogs

The synthesis of compound 9c and its analogs typically involves the following key steps, as described in the literature.[2][6]

1. Assembly of the Indole Scaffold:

-

Ethyl 6-chloro-1H-indole-2-carboxylate (1) is reacted with a corresponding aldehyde (2) using established literature procedures to form the initial indole construct.[6]

2. Oxidation to Carboxylic Acid:

-

The 2-formyl group of the assembled intermediate is oxidized to the corresponding carboxylic acid (3).[6]

-

Reagents: Sodium chlorite (NaClO2) is used in a Pinnick oxidation.

-

Yield: Approximately 78%.[6]

3. Amide Bond Formation:

-

The final amide bond is formed between the carboxylic acid intermediate (3) and an appropriate amine.

-

Coupling Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt).[6]

-

Yield: Approximately 85%.[2]

15-LOX-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against 15-LOX-1 is determined using a spectrophotometric assay.

Principle: The assay measures the conversion of linoleic acid to the UV-active product 13-hydroperoxyoctadecadienoic acid (13-HpODE), which has a maximum absorbance at 234 nm.[2]

Protocol:

-

Recombinant human 15-LOX-1 is used as the enzyme source.

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains the enzyme, linoleic acid as the substrate, and the test inhibitor at various concentrations in a suitable buffer (e.g., 25 mM HEPES, pH 7.5).[9]

-

The reaction is initiated by the addition of the enzyme.

-

The increase in absorbance at 234 nm is monitored over time to determine the initial reaction rate.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays

To assess the cellular activity of the inhibitors, various cell-based assays are employed.

Macrophage Viability Assay:

-

Cell Line: RAW 264.7 macrophages.

-

Treatment: Cells are treated with the inhibitor (e.g., compound 9c, 0-5 μM) for 24 hours in the presence of lipopolysaccharide (LPS) to induce cytotoxicity.[7]

-

Endpoint: Cell viability is measured to determine the protective effect of the inhibitor. Compound 9c showed a 20% increase in viability at 5 μM.[7]

Nitric Oxide (NO) Formation Assay:

-

Principle: The inhibitor's effect on NO production, a key inflammatory mediator, is assessed.

-

Method: The concentration of nitrite and nitrate, stable metabolites of NO, is measured in the cell culture supernatant.

-

Finding: Compound 9c demonstrated a dose-dependent inhibition of NO production in LPS-stimulated macrophages.[6]

Signaling Pathways and Experimental Workflows

15-LOX-1 Signaling in Inflammation

15-LOX-1 plays a crucial role in inflammatory signaling pathways. Its products can modulate the activity of transcription factors like NF-κB, which in turn regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[6]

Caption: 15-LOX-1 signaling pathway in LPS-induced inflammation.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential 15-LOX-1 inhibitor follows a systematic workflow, from initial screening to cellular characterization.

Caption: Workflow for the discovery and evaluation of 15-LOX-1 inhibitors.

Conclusion

The development of potent and selective 15-LOX-1 inhibitors represents a promising therapeutic strategy for a variety of inflammatory disorders. The indole-based scaffold, in particular, has proven to be a versatile platform for the design of effective inhibitors like compound 9c. The combination of rational drug design, efficient synthetic methodologies, and robust biological assays is crucial for advancing these compounds from discovery to potential clinical applications. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic potential.

References

- 1. Discovery of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. | Semantic Scholar [semanticscholar.org]

- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 15-LOX-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in a variety of inflammatory diseases and cancer.[1][2][3] This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.

Core Concepts in 15-LOX-1 Inhibition

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid and arachidonic acid.[4][5] This enzymatic activity leads to the production of bioactive lipid mediators that can either promote or resolve inflammation, depending on the cellular context and substrate availability.[1] The dual role of 15-LOX-1 in various pathophysiological processes, including atherosclerosis, asthma, and cancer, has made it an attractive target for therapeutic intervention.[2][4]

The development of potent and selective 15-LOX-1 inhibitors is a key strategy for modulating its activity. Understanding the structure-activity relationship of these inhibitors is paramount for designing new chemical entities with improved efficacy and drug-like properties.

Structure-Activity Relationship (SAR) Studies of Indole-Based 15-LOX-1 Inhibitors

A significant class of 15-LOX-1 inhibitors is based on the indole scaffold.[2][3][6] Extensive SAR studies have been conducted to optimize the inhibitory potency of these compounds. The following tables summarize the key findings from various studies, focusing on modifications at different positions of the indole ring.

Table 1: SAR at the Indole 3-Position

| Compound | Modification at 3-Position | IC50 (µM) for 15-LOX-1 | Reference |

| 9c (i472) | E-alkene substituent | 0.19 | [2] |

| Eleftheriadis-14d | Aliphatic lipid chain | Not specified in provided text | [3] |

Note: A direct comparison of IC50 values between different studies should be made with caution due to potential variations in assay conditions.

Table 2: SAR of Indole-Based Inhibitors with Varying Substitutions

One study identified a potent inhibitor, designated 14d , with a Ki of 36 nM, through a substitution-oriented fragment screening approach.[6][7][8][9] This highlights the importance of exploring diverse substitution patterns on the indole core to discover highly potent inhibitors.

Structure-Activity Relationship of Flavonoid-Based 15-LOX-1 Inhibitors

Flavonoids represent another important class of natural product-derived 15-LOX-1 inhibitors.[4][10][11] Their inhibitory activity is influenced by the hydroxylation pattern and other structural features.

Table 3: SAR of Flavonoids as 15-LOX-1 Inhibitors

| Compound | Key Structural Features | IC50 (µM) for 15-hLO-1 | Selectivity for 15-hLO-1 | Reference |

| 31 | Single hydroxyl group at C-3 | Weak inhibitor | - | [4] |

| 34 | Hydroxyl groups at C-3 and C-5 | 20-fold improvement over 31 | Excellent (<0.03 vs 12-hLO) | [4] |

| Luteolin | Flavone | 0.6 | - | [10][11] |

| Baicalein | Flavone | 1 | - | [10][11] |

| Fisetin | Flavonol | 1.5 | - | [10][11] |

Key SAR observations for flavonoids include:

-

The presence of a catechol arrangement in the B-ring enhances inhibitory activity.[10][11]

-

A 2,3-double bond in the C-ring also strengthens the inhibitory effect.[10][11]

-

The inhibitory potency can be inversely correlated with the total number of hydroxyl groups when a catechol moiety is present.[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of 15-LOX-1 inhibitors.

Human 15-LOX-1 Enzyme Inhibition Assay

This assay determines the inhibitory potency of compounds against purified human 15-LOX-1.

Principle: The enzymatic activity of 15-LOX-1 is monitored by measuring the conversion of a substrate, such as linoleic acid, to its hydroperoxy derivative, which absorbs light at a specific wavelength (e.g., 234 nm for 13-hydroperoxyoctadecadienoic acid).[2][3][6]

Materials:

-

Purified human 15-LOX-1 enzyme.[2]

-

Linoleic acid (substrate).[12]

-

Borate buffer (0.2 M, pH 9.0).[12]

-

Inhibitor dissolved in DMSO.[12]

-

96-well UV-transparent microplate.[2]

-

Spectrophotometer capable of reading absorbance at 234 nm.[12]

Procedure:

-

Prepare a solution of the test compound in DMSO.[12]

-

In a 96-well plate, add the enzyme solution to the buffer.[2][12]

-

Add the inhibitor solution to the wells and incubate for a defined period (e.g., 5 minutes) at room temperature.[12]

-

Initiate the reaction by adding the linoleic acid substrate solution.[12]

-

Immediately measure the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).[12]

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Cellular 15-LOX-1 Inhibition Assay

This assay evaluates the ability of an inhibitor to penetrate cells and inhibit intracellular 15-LOX-1 activity.

Principle: Cellular lipoxygenase activity can be assessed using activity-based protein profiling (ABPP). This involves treating cells with the inhibitor, followed by lysis and incubation with a specific activity-based probe that covalently labels active lipoxygenases. The extent of labeling is then quantified.[2]

Materials:

-

Cell line expressing 15-LOX-1 (e.g., RAW 264.7 macrophages).[2]

-

Test inhibitor.

-

Activity-based probe for lipoxygenases.[2]

-

Cell lysis buffer.

-

SDS-PAGE and Western blotting reagents.

-

Streptavidin-HRP conjugate for probe detection.[2]

Procedure:

-

Culture RAW 264.7 macrophages to the desired confluence.

-

Treat the cells with varying concentrations of the inhibitor for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Incubate the cell lysates with the activity-based probe.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the labeled lipoxygenases using a streptavidin-HRP conjugate and a suitable chemiluminescent substrate.[2]

-

Quantify the band intensities to determine the extent of inhibition.[2]

Signaling Pathways Involving 15-LOX-1

15-LOX-1 and its metabolic products are involved in complex signaling networks that regulate inflammation and cell death.[1][3] Understanding these pathways is crucial for elucidating the mechanism of action of 15-LOX-1 inhibitors.

Caption: 15-LOX-1 signaling in inflammation and cell death.

As depicted, 15-LOX-1 metabolizes polyunsaturated fatty acids (PUFAs) to produce lipid peroxides. These products can activate pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, leading to the expression of inflammatory mediators like iNOS and subsequent nitric oxide (NO) production.[1][2][3] This cascade can contribute to regulated cell death.[3] 15-LOX-1 inhibitors block the initial step of this pathway, thereby preventing the downstream inflammatory and cytotoxic effects.

Experimental Workflow for SAR Studies

The systematic evaluation of new chemical entities for 15-LOX-1 inhibition follows a well-defined workflow.

Caption: Workflow for 15-LOX-1 inhibitor SAR studies.

This iterative process begins with the synthesis of a library of compounds, which are then subjected to a primary in vitro screen to identify initial hits. Potent compounds are further evaluated in cellular assays and for their selectivity against other lipoxygenase isoforms. The SAR data generated from these studies inform the design and synthesis of new, optimized analogs in a continuous cycle aimed at identifying lead candidates with desirable potency, selectivity, and cellular activity.[6][7][8][9]

Conclusion

The development of 15-LOX-1 inhibitors is a promising avenue for the treatment of various diseases. A thorough understanding of the structure-activity relationships is fundamental to the successful design of novel therapeutic agents. This guide has provided a comprehensive overview of the SAR for key inhibitor classes, detailed experimental protocols for their evaluation, and visualized the relevant biological pathways and drug discovery workflows. It is anticipated that this information will serve as a valuable resource for researchers in the field and accelerate the discovery of the next generation of 15-LOX-1 targeted therapies.

References

- 1. Emerging cellular functions of the lipid metabolizing enzyme 15‐Lipoxygenase‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationship Studies of Flavonoids as Potent Inhibitors of Human Platelet 12-hLO, Reticulocyte 15-hLO-1 and Prostate Epithelial 15-hLO-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potent Anti-inflammatory Mechanism of 15-LOX-1 Inhibitor 1

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: 15-Lipoxygenase-1 (15-LOX-1) has emerged as a critical therapeutic target in a spectrum of inflammatory diseases, including asthma, atherosclerosis, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the mechanism of action of a potent and selective class of 15-LOX-1 inhibitors, exemplified by compounds such as 9c (i472) and ML351. By directly inhibiting the catalytic activity of 15-LOX-1, these inhibitors effectively block the production of pro-inflammatory lipid peroxides from polyunsaturated fatty acids. This primary action initiates a cascade of downstream effects, notably the attenuation of the NF-κB signaling pathway and a subsequent reduction in nitric oxide (NO) production, ultimately protecting cells from regulated cell death and mitigating inflammatory responses. This guide details the molecular interactions, signaling pathways, and experimental validation of this therapeutic strategy, offering a comprehensive resource for researchers and drug developers in the field of inflammation.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of action of 15-LOX-1 inhibitors is the direct blockade of the 15-LOX-1 enzyme. This non-heme iron-containing enzyme catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA)[1]. The enzymatic reaction produces hydroperoxy derivatives, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from AA and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from LA[1]. These lipid peroxides are potent signaling molecules that contribute to oxidative stress and inflammation[1][2].

15-LOX-1 inhibitors, such as the indole-based compound 9c (i472), competitively bind to the enzyme, preventing the substrate from accessing the active site. This inhibition leads to a significant reduction in the cellular levels of lipid peroxides, a key step in mitigating inflammatory processes and preventing certain forms of regulated cell death, such as ferroptosis[1][2].

Downstream Signaling Pathways

The inhibition of 15-LOX-1 and the subsequent reduction in lipid peroxides have profound effects on intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Attenuation of the NF-κB Signaling Pathway

Lipid peroxides can act as signaling molecules that augment the activation of the NF-κB pathway, a central regulator of inflammation[1]. By reducing the formation of these peroxides, 15-LOX-1 inhibitors effectively dampen NF-κB activation[1]. This has been demonstrated through reduced NF-κB reporter gene activity in cellular models[1]. The inhibition of NF-κB leads to a decreased expression of its target genes, which include pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS)[1].

Figure 1: Signaling pathway of 15-LOX-1 inhibition.

Reduction of Nitric Oxide Production

A direct consequence of reduced iNOS expression is the decreased production of nitric oxide (NO), a potent inflammatory mediator[1][2]. High levels of NO can contribute to cellular damage and death. Experimental data shows that 15-LOX-1 inhibitors cause a dose-dependent reduction in NO production in macrophages stimulated with lipopolysaccharide (LPS)[1].

Quantitative Data on Inhibitor Potency

The potency of 15-LOX-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several notable 15-LOX-1 inhibitors.

| Inhibitor | IC50 (µM) | Target | Reference |

| 9c (i472) | 0.19 | 15-LOX-1 | [1] |

| PD-146176 | 3.81 | r-12/15-LOX | [1] |

| ML351 | 0.20 | 15-LOX-1 | [3] |

Experimental Protocols

The characterization of 15-LOX-1 inhibitors involves a series of in vitro and cell-based assays.

15-LOX-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 15-LOX-1.

Principle: The activity of 15-LOX-1 is monitored by measuring the formation of its product, 13-HpODE, from the substrate linoleic acid. 13-HpODE has a characteristic UV absorbance at 234 nm[1].

Protocol:

-

Recombinant human 15-LOX-1 is incubated with the test inhibitor at various concentrations in a suitable buffer (e.g., 0.2 M borate buffer)[4].

-

The enzymatic reaction is initiated by the addition of the substrate, linoleic acid[4].

-

The increase in absorbance at 234 nm is monitored over time using a spectrophotometer[4][5].

-

The initial reaction rates are calculated and compared to a control without the inhibitor to determine the percentage of inhibition.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

The Inhibition of Lipid Peroxidation by the 15-LOX-1 Inhibitor ML351: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic and linoleic acid.[1] By catalyzing the insertion of molecular oxygen, 15-LOX-1 initiates a cascade of events leading to the formation of lipid hydroperoxides, which are primary mediators of lipid peroxidation.[1] This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative conditions, atherosclerosis, and certain cancers, making 15-LOX-1 a significant therapeutic target.[2]

This technical guide provides an in-depth overview of ML351, a potent and highly selective inhibitor of human 15-LOX-1, and its role in the attenuation of lipid peroxidation.[2][3] We will explore its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its activity.

ML351: A Potent and Selective 15-LOX-1 Inhibitor

ML351 is a small-molecule inhibitor of 15-LOX-1, identified through quantitative high-throughput screening.[4][5] It exhibits nanomolar potency against human 15-LOX-1 and demonstrates exceptional selectivity over other related enzymes, including 5-LOX, 12-LOX, and cyclooxygenase (COX) enzymes.[2][3] This high selectivity minimizes off-target effects, making ML351 a valuable tool for studying the specific role of 15-LOX-1 in biological systems and a promising candidate for therapeutic development.[4][6]

Quantitative Data on the Inhibition of 15-LOX-1 and Lipid Peroxidation by ML351

The efficacy of ML351 has been quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data regarding its inhibitory activity.

| Parameter | Value | Cell/System | Comments | Source |

| 15-LOX-1 Inhibition | ||||

| IC50 | 200 nM | Human 15-LOX-1 (in vitro) | Potent inhibition of the purified enzyme. | [2][3][5][6] |

| Selectivity | >250-fold | vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | Demonstrates high specificity for 15-LOX-1. | [2][3] |

| Inhibition Type | Mixed | Human 15-LOX-1 (in vitro) | Indicates a complex binding mechanism. | [5][7] |

| Inhibition of Lipid Peroxidation | ||||

| 12-HETE Reduction | ~100% at 10 µM | HT-22 mouse neuronal cells (glutamate-induced) | Effectively blocks the production of a 12/15-LOX metabolite. | [5] |

| ROS Reduction | Significant | HL-1 cardiomyocytes, mouse and human islets | Reduces reactive oxygen species production, a key component of oxidative stress. | [4][6][8] |

| 4-HNE Reduction | Significant | HL-1 cardiomyocytes | Attenuates the formation of a toxic lipid peroxidation byproduct. | [8] |

| 15-HETE Reduction | Significant | HL-1 cardiomyocytes | Directly shows inhibition of a 15-LOX-1 product. | [8] |

| Ferroptosis Inhibition | Protective effect | HL-1 cardiomyocytes, renal proximal tubule cells | Prevents iron-dependent lipid peroxidation-mediated cell death. | [8][9] |

Signaling Pathway and Mechanism of Action

ML351 inhibits lipid peroxidation by directly targeting the 15-LOX-1 enzyme. The enzyme catalyzes the hydroperoxidation of PUFAs within cell membranes, leading to the formation of lipid hydroperoxides (LOOH). These unstable molecules can propagate a chain reaction of lipid peroxidation, resulting in cellular damage and a form of regulated cell death known as ferroptosis.[10][11] By binding to 15-LOX-1, ML351 prevents this initial step, thereby reducing the overall burden of lipid peroxidation and protecting cells from oxidative damage.[12]

Figure 1: Mechanism of 15-LOX-1 inhibition by ML351.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 15-LOX-1 inhibition and its effects on lipid peroxidation. Below are protocols for key experiments.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.[13]

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.[14]

Materials:

-

Tissue homogenate or cell lysate

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Thiobarbituric acid (TBA), 0.67% (w/v)

-

MDA standard (e.g., from MDA bis(dimethyl acetal))

-

Microcentrifuge tubes

-

Water bath (95°C)

-

Spectrophotometer or plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., RIPA buffer).[15] Centrifuge to remove debris.

-

Protein Precipitation: To 100 µL of sample supernatant, add 200 µL of ice-cold 10% TCA.[15]

-

Incubate on ice for 15 minutes.[15]

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.[15]

-

Reaction: Transfer 200 µL of the supernatant to a new screw-cap tube.

-

Add 200 µL of 0.67% TBA solution.[15]

-

Incubation: Incubate the mixture in a boiling water bath (95°C) for 10-15 minutes.[15][16]

-

Cool the tubes on ice for 10 minutes to stop the reaction.[16]

-

Measurement: Measure the absorbance of 150 µL of the sample at 532 nm.[15]

-

Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.[16]

Lipid Hydroperoxide (LPO) Assay

This assay directly measures lipid hydroperoxides using the redox reaction with ferrous ions.

Principle: Hydroperoxides react with ferrous (Fe²⁺) ions to produce ferric (Fe³⁺) ions. The resulting ferric ions are detected using a thiocyanate salt as a chromogen, which forms a colored complex that can be measured spectrophotometrically.[17]

Materials:

-

Sample containing lipid hydroperoxides (e.g., plasma, cell lysate)

-

Chloroform and Methanol (HPLC grade)

-

Ferrous ion solution

-

Thiocyanate solution (e.g., ammonium or potassium thiocyanate)

-

Lipid hydroperoxide standard (e.g., cumene hydroperoxide or H₂O₂)

-

Glass test tubes

-

Spectrophotometer

Procedure:

-

Lipid Extraction:

-

Chromogen Preparation: Prepare the chromogen solution by mixing the ferrous ion and thiocyanate solutions according to the kit manufacturer's instructions.

-

Reaction:

-

Add a specific volume of the chloroform extract (e.g., 500 µL) to a glass test tube.[18]

-

Add the chromogen solution.

-

Vortex and incubate at room temperature for a specified time (e.g., 5-10 minutes).

-

-

Measurement: Measure the absorbance at the appropriate wavelength (typically ~500 nm).

-

Quantification: Determine the concentration of lipid hydroperoxides from a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a 15-LOX-1 inhibitor like ML351.

Figure 2: Experimental workflow for assessing inhibitor efficacy.

Conclusion

ML351 is a powerful and specific tool for investigating the role of 15-LOX-1 in health and disease. Its demonstrated ability to potently inhibit 15-LOX-1 and subsequently reduce lipid peroxidation and ferroptotic cell death underscores the therapeutic potential of targeting this pathway.[2][4][8] The protocols and data presented in this guide offer a framework for researchers to further explore the function of 15-LOX-1 and to evaluate the efficacy of novel inhibitors in various pathological contexts.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxygenase Investigations Lead to the Discovery of Potent Inhibitors and their Mechanisim of Action [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Ferroptosis: Implications in Diseases and Potential Treatment Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights in ferroptosis: Potential therapeutic targets for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 16. 4.4. Lipid Peroxidation Assay [bio-protocol.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on 15-LOX-1 Inhibitor 1 and its Impact on Nitric Oxide (NO) Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

15-lipoxygenase-1 (15-LOX-1) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that are implicated in a range of inflammatory diseases. The inhibition of this enzyme has emerged as a promising therapeutic strategy. This technical guide focuses on a potent indole-based inhibitor, identified as "15-LOX-1 inhibitor 1" (also referred to as compound 9c or i472), and elucidates its profound effects on the inhibition of nitric oxide (NO) formation. We provide a comprehensive overview of its inhibitory potency, the underlying signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables, and key mechanisms and workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Introduction to 15-LOX-1 and Nitric Oxide Signaling

15-lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA) to produce hydroperoxy derivatives such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), respectively[1]. These lipid peroxides are key signaling molecules involved in various physiological and pathological processes, including inflammation, oxidative stress, and regulated cell death[1].

Nitric oxide (NO), a gaseous signaling molecule, plays a dual role in biology. Under physiological conditions, it is crucial for vasodilation, neurotransmission, and immune defense. However, in inflammatory states, the overexpression of inducible nitric oxide synthase (iNOS) leads to excessive NO production, contributing to cytotoxicity and tissue damage[1][2]. There is significant crosstalk between the 15-LOX-1 and NO signaling pathways, particularly through the activation of the nuclear factor-κB (NF-κB) pathway, which is a key transcriptional regulator of iNOS[1][2].

Profile of this compound (Compound 9c/i472)

"this compound" is a potent, novel inhibitor characterized by an indole core structure[1][3]. Developed through structure-activity relationship (SAR) studies, this compound, also designated as 9c or i472, has demonstrated high efficacy in inhibiting 15-LOX-1 and has shown significant cytoprotective effects in cellular models of inflammation by modulating NO production and lipid peroxidation[1][3][4].

Quantitative Data on Inhibitory Activity

The inhibitory efficacy of "this compound" has been quantified against its primary target, 15-LOX-1, and its downstream effect on NO production.

Table 1: Inhibition of 15-LOX-1 Enzyme Activity

| Inhibitor Name | Target Enzyme | IC50 Value | Assay Substrate | Source |

| This compound (9c/i472) | Human 15-LOX-1 | 0.19 µM | Linoleic Acid | [1][3] |

Table 2: Inhibition of Nitric Oxide (NO) Formation

| Inhibitor Name | Cellular Model | Stimulation | Effect on NO Production | Source |

| This compound (9c/i472) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition | [1][2] |

| This compound (9c/i472) | RAW 264.7 Macrophages | LPS/Interferon-γ (IFNγ) | Dose-dependent downregulation of iNOS expression | [2][4] |

Note: The inhibition of NO production is demonstrated to be dose-dependent, consistent with the observed reduction in iNOS gene expression. A specific IC50 value for NO inhibition in this cellular context has not been published.

Signaling Pathway: Crosstalk between 15-LOX-1 and NO Formation

This compound modulates NO production primarily by interfering with the NF-κB signaling cascade. In inflammatory conditions, such as those induced by LPS, the activation of Toll-like receptors (TLRs) triggers the NF-κB pathway. Concurrently, lipid peroxides generated by 15-LOX-1 can further amplify NF-κB activation[1]. By inhibiting 15-LOX-1, the inhibitor reduces the levels of these lipid peroxides, leading to attenuated NF-κB activation. This, in turn, suppresses the transcription of the iNOS gene, resulting in lower iNOS protein expression and a subsequent decrease in NO synthesis[1][2].

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used to characterize "this compound".

15-LOX-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on 15-LOX-1 activity.

Principle: The activity of 15-LOX-1 is monitored spectrophotometrically by measuring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HpODE), from the substrate linoleic acid. This product has a characteristic UV absorbance maximum at 234 nm[1].

Materials:

-

Recombinant human 15-LOX-1 enzyme

-

Linoleic acid (substrate)

-

0.2 M Borate buffer (pH 9.0)

-

Test inhibitor (dissolved in DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

UV/Vis spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a working solution of 15-LOX-1 in ice-cold borate buffer.

-

Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test inhibitor (or DMSO for control). Incubate for 5-10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Substrate Preparation: Prepare a fresh solution of linoleic acid in borate buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid solution to each well.

-

Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes using a spectrophotometer. The rate of reaction is determined from the linear portion of the absorbance curve.

-

Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Nitric Oxide (NO) Formation Assay (Griess Assay)

This assay measures the amount of NO produced by cells in culture, typically by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: The Griess assay is a colorimetric method that detects nitrite. Nitrate in the sample is first reduced to nitrite (e.g., using nitrate reductase). Nitrite then reacts with a diazotizing reagent (Griess Reagent I, e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This salt then couples with a second reagent (Griess Reagent II, e.g., N-(1-naphthyl)ethylenediamine) to form a stable, magenta-colored azo compound, which is quantified by measuring its absorbance at 540-550 nm[5][6][7].

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

LPS and/or IFNγ for stimulation

-

Test inhibitor

-

Griess Reagent Kit (containing reagents and a nitrite standard)

-

96-well plate for cell culture

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.

-

Stimulation: Add LPS (e.g., 10-100 ng/mL) to the wells to induce iNOS expression and NO production. Include appropriate controls (untreated, LPS only). Incubate for 20-24 hours.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add a portion of the collected supernatant.

-

Prepare a standard curve using the provided nitrite standard.

-

Add Griess Reagents I and II to all samples and standards according to the kit manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance of each well at ~540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in each sample by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Conclusion

"this compound" (compound 9c/i472) stands out as a highly potent and specific inhibitor of 15-LOX-1. Its mechanism of action extends beyond direct enzyme inhibition to the significant suppression of inflammatory nitric oxide production in macrophages. This effect is mediated through the attenuation of the NF-κB signaling pathway, thereby reducing iNOS expression. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to further investigate this compound and the therapeutic potential of targeting the 15-LOX-1/NO axis in inflammatory and oxidative stress-related diseases.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Dual Role of 15-Lipoxygenase-1: A Key Player in Ferroptosis and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme belonging to the lipoxygenase family, has emerged as a critical regulator in a range of physiological and pathological processes. Of particular interest to the scientific and drug development communities is its multifaceted role in orchestrating two distinct yet interconnected cellular events: ferroptosis, a unique form of iron-dependent programmed cell death, and inflammation. This technical guide provides a comprehensive overview of the core mechanisms by which 15-LOX-1 influences these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. Understanding the intricate functions of 15-LOX-1 is paramount for the development of novel therapeutic strategies targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The Role of 15-LOX-1 in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. 15-LOX-1 plays a central role in the execution of this cell death pathway through its enzymatic activity.

Mechanism of Action in Ferroptosis

The primary function of 15-LOX-1 in ferroptosis is the direct oxygenation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and linoleic acid, esterified in phosphatidylethanolamines (PE). This process generates lipid hydroperoxides (LOOH), the key executioners of ferroptotic cell death.

A crucial aspect of 15-LOX-1's pro-ferroptotic activity is its interaction with the Phosphatidylethanolamine-Binding Protein 1 (PEBP1). The formation of a 15-LOX-1/PEBP1 complex is a pivotal event that alters the substrate specificity of 15-LOX-1, enabling it to efficiently oxygenate PUFA-PEs within cellular membranes.[1][2] This complex-mediated peroxidation of membrane lipids leads to a loss of membrane integrity and, ultimately, cell death.

The canonical ferroptosis pathway involves the inhibition of the cystine/glutamate antiporter (system Xc-) or the inactivation of Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid hydroperoxides. When GPX4 is inhibited (e.g., by the small molecule RSL3), the lipid hydroperoxides generated by 15-LOX-1 accumulate, leading to ferroptosis.[1]

Signaling Pathway in Ferroptosis

The signaling cascade leading to 15-LOX-1-mediated ferroptosis is a tightly regulated process. The formation of the 15-LOX-1/PEBP1 complex is a central event that initiates the lethal lipid peroxidation.

The Dichotomous Role of 15-LOX-1 in Inflammation

15-LOX-1 exhibits a complex and often contradictory role in inflammation, capable of producing both pro-inflammatory and anti-inflammatory mediators. This dual functionality is largely dependent on the cellular context, the available substrate, and the downstream signaling pathways activated.

Pro-inflammatory Actions

15-LOX-1 can contribute to the inflammatory response by generating pro-inflammatory lipid mediators. The primary product of arachidonic acid metabolism by 15-LOX-1 is 15-hydroxyeicosatetraenoic acid (15-HETE).[3] 15-HETE has been shown to act as a chemoattractant for inflammatory cells and can activate signaling pathways that promote inflammation, such as the NF-κB pathway.[4] Upregulation of 15-LOX-1 expression, for instance by the Th2 cytokine IL-4 in macrophages, can lead to increased production of pro-inflammatory chemokines.[5][6]

Anti-inflammatory and Pro-resolving Functions

Conversely, 15-LOX-1 is a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins and resolvins.[6] These molecules are potent anti-inflammatory agents that actively promote the resolution of inflammation. For example, 15-LOX-1 can convert arachidonic acid to 15-HpETE, which is then further metabolized by 5-LOX to generate lipoxins.[6] Similarly, 15-LOX-1 can metabolize omega-3 fatty acids like docosahexaenoic acid (DHA) to produce precursors for resolvins.[6]

The activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) by 15-LOX-1 products, such as 15-HETE, represents another anti-inflammatory mechanism.[7] PPAR-γ activation can suppress the expression of pro-inflammatory genes.[8]

Inflammatory Signaling Pathways

The influence of 15-LOX-1 on inflammation is mediated through several key signaling pathways. Its products can modulate the activity of transcription factors like NF-κB and PPAR-γ, thereby regulating the expression of a wide array of inflammatory genes.

Quantitative Data

The following tables summarize key quantitative data related to the activity and inhibition of 15-LOX-1 and its role in ferroptosis.

Table 1: Inhibitor Potency against 15-LOX-1

| Inhibitor | IC50 (nM) | Target | Notes |

| ML351 | 200 | Human 15-LOX-1 | Highly selective over other LOX and COX enzymes.[9][10][11] |

| PD146176 | 540 | Rabbit Reticulocyte 15-LOX | Also shows a Ki of 197 nM.[12][13][14] |

| Compound 9c (i472) | 190 | 15-LOX-1 | A potent indole-based inhibitor.[15] |

| Eleftheriadis-14d | 90 | 15-LOX-1 | An indole-based inhibitor.[16] |

| Zileuton | >100,000 | Rabbit Reticulocyte 15-LOX | Selective for 5-LOX (IC50 ~500 nM).[1][17][18][19] |

Table 2: Cellular Effects of Ferroptosis Inducers and Inhibitors

| Compound | Cell Line | Effect | Concentration/Value |

| RSL3 | HCT116 | Induces ferroptosis | LD50 = 6.8 µM in wild-type cells |

| RSL3 | 15-LOX-1 overexpressing HEK293 | Sensitizes to ferroptosis | LD50 = 0.5 µM |

| Ferrostatin-1 | 15-LOX-1 overexpressing HEK293 | Inhibits ferroptosis | EC50 = 15 nM |

| Liproxstatin-1 | 15-LOX-1 overexpressing HEK293 | Inhibits ferroptosis | EC50 = 27 nM |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

15-LOX-1 Activity Assay (Spectrophotometric)

This protocol measures the activity of 15-LOX-1 by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.

Materials:

-

Purified 15-LOX-1 enzyme

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

DMSO (for dissolving inhibitors)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of linoleic acid in ethanol.

-

Prepare the reaction mixture in a quartz cuvette containing borate buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor (dissolved in DMSO) for a specified time at room temperature. A control with DMSO alone should be included.

-

Initiate the reaction by adding the linoleic acid substrate to the reaction mixture.

-

Immediately measure the increase in absorbance at 234 nm over time using the spectrophotometer.

-

The rate of the reaction is proportional to the enzyme activity and can be calculated from the initial linear portion of the absorbance curve.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation in live cells, a hallmark of ferroptosis.

Materials:

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ferroptosis inducer (e.g., RSL3)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat cells with the ferroptosis inducer for the desired time.

-

Incubate the cells with C11-BODIPY™ 581/591 (typically 1-5 µM) in culture medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells using fluorescence microscopy or flow cytometry. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Sandwich ELISA for Cytokine Measurement (e.g., TNF-α)

This protocol describes a sandwich ELISA for the quantification of a specific cytokine in cell culture supernatants.

Materials:

-

ELISA plate pre-coated with a capture antibody for the target cytokine

-

Cell culture supernatants (samples) and recombinant cytokine standards

-

Biotinylated detection antibody specific for the target cytokine

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate.

-

Add TMB substrate solution to each well and incubate in the dark for color development.

-

Add stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a plate reader.

-

Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

15-Lipoxygenase-1 is a pivotal enzyme with a complex and context-dependent role in both ferroptosis and inflammation. Its ability to generate pro-ferroptotic lipid peroxides, particularly through the formation of the 15-LOX-1/PEBP1 complex, positions it as a key executioner of this iron-dependent cell death pathway. Simultaneously, its capacity to produce both pro- and anti-inflammatory lipid mediators underscores its intricate involvement in the inflammatory response. The development of specific inhibitors for 15-LOX-1 holds significant therapeutic promise for a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of 15-LOX-1 and to develop novel therapeutic interventions targeting this critical enzyme.

References

- 1. apexbt.com [apexbt.com]

- 2. ptglab.com [ptglab.com]

- 3. mdpi.com [mdpi.com]

- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. research.rug.nl [research.rug.nl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zileuton | Lipoxygenase inhibitor | Mechanism | Concentration [selleckchem.com]

- 19. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

"15-LOX-1 inhibitor 1" datasheet and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-LOX-1 Inhibitor 1, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support further research and development efforts.

Chemical and Physical Properties

This compound, also identified as compound 9c or i472, is a small molecule inhibitor with promising therapeutic potential.[1] Its key chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine | [2] |

| Synonyms | 15-LO Inhibitor 1, 4-MMPB, Compound 9c, i472 | [1][2] |

| CAS Number | 928853-86-5 | [2] |

| Molecular Formula | C₁₆H₁₉N₅S | [2] |

| Molecular Weight | 313.4 g/mol | [2] |

| IC₅₀ (human 15-LOX-1) | 0.19 µM | [3] |

| IC₅₀ (soybean 15-LOX) | 19.5 µM | [4] |

| Calculated logP | 4.7 | [5] |

| Solubility | Chloroform: >5mg/ml | [2] |

| Storage | -80°C for 6 months; -20°C for 1 month | [3] |

Biological Activity and Mechanism of Action

15-Lipoxygenase-1 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators.[5] These mediators are implicated in a variety of inflammatory diseases, certain cancers, and neurodegenerative disorders.[5][6] 15-LOX-1 catalyzes the formation of lipid peroxides, which can contribute to oxidative stress and regulated cell death pathways like ferroptosis.[1][5]

This compound exerts its biological effects by directly inhibiting the enzymatic activity of 15-LOX-1.[3] This inhibition leads to a reduction in the production of downstream lipid peroxides, thereby protecting cells from oxidative damage and cell death.[1] Notably, this inhibitor has been shown to protect macrophages from lipopolysaccharide (LPS)-induced cytotoxicity.[1][3]

The mechanism of action involves the modulation of interconnected signaling pathways. The activity of 15-LOX-1 is linked to the nuclear factor-κB (NF-κB) signaling pathway and the production of nitric oxide (NO).[1][5] By inhibiting 15-LOX-1, this inhibitor dose-dependently reduces NO production and inhibits the activation of NF-κB, which are key events in inflammatory responses and cell death.[1][5]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of 15-LOX-1 and the mechanism of action for this compound.

Caption: 15-LOX-1 signaling and inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize 15-LOX-1 inhibitors.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay determines the inhibitory potency of a compound against 15-LOX-1. A common method is the UV-Vis-based spectrophotometric assay.[7]

Principle: The enzymatic activity of 15-LOX-1 is measured by monitoring the formation of the conjugated diene product (e.g., 13-hydroperoxyoctadecadienoic acid from linoleic acid), which absorbs light at 234 nm.[8]

Procedure:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES, pH 7.5), 0.01% Triton X-100, and the substrate (e.g., 10 µM arachidonic acid or linoleic acid).[7]

-

Add varying concentrations of the 15-LOX-1 inhibitor to the reaction mixture.

-

Initiate the reaction by adding purified human 15-LOX-1 enzyme.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value using a hyperbolic saturation curve fit.[7]

Cell Viability Assay (LPS-induced Cytotoxicity Model)

This assay assesses the protective effect of the inhibitor on cells challenged with an inflammatory stimulus like lipopolysaccharide (LPS).

Principle: Cell viability is measured using methods like the MTT assay, which quantifies the metabolic activity of living cells.

Procedure:

-

Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified period (e.g., 1 hour).

-

Induce cytotoxicity by adding LPS (e.g., 100 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[1][5]

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of NO produced by cells, which is an indicator of inflammatory response.

Principle: NO production is indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Collect the culture supernatant from the cell viability assay (after LPS stimulation).

-

Mix the supernatant with an equal volume of Griess reagent A and Griess reagent B in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a potential 15-LOX-1 inhibitor.

Caption: Workflow for 15-LOX-1 inhibitor evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

In-depth Technical Guide: Potency and IC50 Value of 15-LOX-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two notable 15-lipoxygenase-1 (15-LOX-1) inhibitors: the commercially designated "15-Lipoxygenase Inhibitor 1" (also known as 4-MMPB) and the potent, selective inhibitor ML351. This document details their potency, selectivity, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid. It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation. Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant area of research for therapeutic intervention in diseases such as cancer, atherosclerosis, and neurodegenerative conditions.[1]

Quantitative Data on 15-LOX-1 Inhibitors

The inhibitory activities of "15-Lipoxygenase Inhibitor 1" (4-MMPB) and ML351 have been characterized against 15-LOX-1 and other related enzymes to determine their potency and selectivity. The following tables summarize the key quantitative data.

Table 1: Potency of 15-LOX-1 Inhibitors

| Inhibitor | Target Enzyme | IC50 Value |

| 15-Lipoxygenase Inhibitor 1 (4-MMPB) | Human 15-LOX-1 | 18 µM |

| ML351 | Human 15-LOX-1 | 200 nM |

Table 2: Selectivity Profile of ML351

| Enzyme | Inhibition |

| 5-LOX | >250-fold selectivity |

| Platelet 12-LOX | >250-fold selectivity |

| 15-LOX-2 | >250-fold selectivity |

| Ovine COX-1 | >250-fold selectivity |

| Human COX-2 | >250-fold selectivity |

Data for ML351 indicates excellent selectivity for 15-LOX-1 over other lipoxygenases and cyclooxygenases.[2]

Table 3: Kinetic Parameters of ML351 Inhibition of Human 15-LOX-1

| Parameter | Value | Description |

| Inhibition Type | Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |

| Kic | - | Equilibrium constant for inhibitor binding to the free enzyme. |

| Kiu | - | Equilibrium constant for inhibitor binding to the enzyme-substrate complex. |

Specific Kic and Kiu values for ML351 require further detailed kinetic analysis, though it is characterized as a tight-binding, mixed inhibitor.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of 15-LOX-1 inhibitors.

Synthesis of 15-Lipoxygenase Inhibitor 1 (4-MMPB)

The synthesis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs has been described in the literature. A general synthetic scheme is outlined below.

Figure 1: General synthetic scheme for 4-MMPB.

A detailed, step-by-step protocol can be found in the cited literature.[3]

UV-Vis Spectrophotometric Assay for 15-LOX-1 Activity

This assay is a common method for determining 15-LOX-1 activity by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

-

Purified human 15-LOX-1 enzyme

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Inhibitor stock solution (dissolved in DMSO)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing borate buffer and the desired concentration of the inhibitor (or DMSO for control).

-

Add the 15-LOX-1 enzyme to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percent inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[4]

Figure 2: Workflow for the UV-Vis spectrophotometric 15-LOX-1 inhibition assay.

HPLC-Based Assay for 15-LOX-1 Activity

This method provides a more direct measurement of the enzymatic products and can be used to analyze complex biological samples.

Materials:

-

Cell culture or tissue homogenates containing 15-LOX-1

-

Arachidonic acid (substrate)

-

Inhibitor stock solution

-

Organic solvents for extraction (e.g., methanol, ethyl acetate)

-

Solid-phase extraction (SPE) columns

-

HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

-

Incubate the biological sample with the inhibitor for a designated period.

-

Add arachidonic acid to start the enzymatic reaction.

-

Terminate the reaction by adding a quenching solution (e.g., acid).

-

Extract the lipid metabolites using organic solvents.

-

Purify and concentrate the products using SPE.

-

Analyze the samples by reverse-phase HPLC, monitoring for the specific 15-LOX-1 products (e.g., 15-HETE).

-

Quantify the product peaks and calculate the percent inhibition.[5][6]

Signaling Pathways

15-LOX-1 is a key player in inflammatory and oxidative stress pathways. Its inhibition can have significant downstream effects on cellular signaling.

Pro-inflammatory Signaling Mediated by 15-LOX-1

15-LOX-1 metabolizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently converted to 15-hydroxyeicosatetraenoic acid (15-HETE). These products can act as signaling molecules that contribute to inflammation.

Figure 3: Inhibition of the 15-LOX-1 pro-inflammatory pathway.

Role of 15-LOX-1 in Oxidative Stress and Cell Death

The products of 15-LOX-1 can also contribute to oxidative stress and regulate cell death pathways, such as ferroptosis. Inhibition of 15-LOX-1 can protect cells from oxidative damage.

Figure 4: Inhibition of 15-LOX-1-mediated oxidative stress.

Conclusion

"15-Lipoxygenase Inhibitor 1" (4-MMPB) and ML351 represent two classes of inhibitors targeting 15-LOX-1 with differing potencies. ML351, in particular, demonstrates high potency and selectivity, making it a valuable tool for investigating the biological roles of 15-LOX-1 and a promising lead for drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field to design and interpret studies aimed at understanding and targeting 15-LOX-1.

References

- 1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Role of 15-Lipoxygenase-1 Inhibition in Modulating Macrophage Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a significant therapeutic target in a variety of inflammatory diseases, including atherosclerosis, asthma, and cancer.[1] This enzyme catalyzes the formation of lipid peroxides, which are potent signaling molecules involved in oxidative stress and regulated cell death.[1][2][3][4][5] In macrophages, the activity of 15-LOX-1 is intricately linked to inflammatory responses and cytotoxicity. Inhibition of 15-LOX-1 has shown promise in protecting macrophages from cell death induced by inflammatory stimuli such as lipopolysaccharide (LPS).[1][2][3][4][5] This technical guide provides an in-depth analysis of the effects of 15-LOX-1 inhibitors on macrophage cytotoxicity, detailing the underlying signaling pathways, experimental methodologies, and key quantitative data from recent studies.

15-LOX-1 Inhibitors and Their Impact on Macrophage Viability

A growing body of research has focused on the development and characterization of potent and selective 15-LOX-1 inhibitors. These compounds have been instrumental in elucidating the role of 15-LOX-1 in macrophage function.

Quantitative Data on 15-LOX-1 Inhibitors

The efficacy of various 15-LOX-1 inhibitors has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for several notable 15-LOX-1 inhibitors.

| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |

| 9c (i472) | 15-LOX-1 | 0.19 μM | Recombinant 15-LOX-1 | [2] |

| PD146176 | 12/15-LOX | 3.81 μM | Rabbit reticulocyte 15-LOX | [1][2] |

| 0.54 μM | Rabbit reticulocyte 15-LOX | [6][7] | ||

| Eleftheriadis-14d | 15-LOX-1 | 90 nM | Recombinant 15-LOX-1 | [1][2] |

| ML351 | 15-LOX-1 | ~200 nM | Human 15-LOX | [8] |

| Haydi-4b | 15-LOX-1 | 3.84 μM | Not Specified | [1][2] |

| 371 | 15-LOX-1 | 0.006 μM | Not Specified | [1][2] |

The protective effect of these inhibitors on macrophage viability, particularly in the context of LPS-induced cytotoxicity, has also been quantified.

| Inhibitor | Concentration | Effect on Macrophage Viability (LPS-induced) | Cell Line | Reference |

| 9c (i472) | 5 μM | ~20% increase in viability | RAW 264.7 | [1][2] |

| Eleftheriadis-14d | Not Specified | Comparable improvement to Zileuton | RAW 264.7 | [1][2] |

| Zileuton (5-LOX inhibitor) | Not Specified | Comparable improvement to Eleftheriadis-14d | RAW 264.7 | [1][2] |

| ML351 | 10 μM | Significant inhibition of LPS-induced CCL2 and CCL3 production | Human Lung Macrophages | [9] |

| PD146176 | 10 μM | Reduced release of LPS-induced chemokines | Human Lung Macrophages | [9] |

Signaling Pathways Modulated by 15-LOX-1 Inhibition in Macrophages

The cytotoxic effects of LPS on macrophages are mediated by complex signaling cascades, with the NF-κB pathway playing a central role. 15-LOX-1 activity is closely intertwined with this pathway, creating a feedback loop that amplifies the inflammatory response and promotes cell death.

Crosstalk between 15-LOX-1 and NF-κB Signaling

LPS stimulation of macrophages leads to the activation of the NF-κB pathway, resulting in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2] iNOS, in turn, produces nitric oxide (NO), a key mediator of cytotoxicity.[1][2][3][4][5] 15-LOX-1 contributes to this process by generating lipid peroxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which can further activate the NF-κB pathway.[1][2] Inhibition of 15-LOX-1 disrupts this cycle by reducing the production of these lipid peroxides, thereby downregulating NF-κB activation, iNOS expression, and subsequent NO production.[1][2] This ultimately protects macrophages from LPS-induced cell death.

Figure 1: Signaling pathway of LPS-induced macrophage cytotoxicity and the role of 15-LOX-1 inhibition.

Experimental Protocols

The investigation of 15-LOX-1 inhibitors and their effects on macrophage cytotoxicity involves a series of well-defined experimental procedures.

Macrophage Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages or primary human lung macrophages are commonly used.[1][2][9]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Macrophages are seeded in multi-well plates and allowed to adhere. They are then pre-treated with the 15-LOX-1 inhibitor or vehicle control for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 100 µg/mL for RAW 264.7 or 10 ng/mL for human lung macrophages) for 24 hours.[1][2][9]

Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Preparation: Prepare MTT or MTS solution according to the manufacturer's instructions.

-

Incubation: After the treatment period, the culture medium is removed, and fresh medium containing the MTT or MTS reagent is added to each well.

-

Reaction: The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Calculation: Cell viability is expressed as a percentage of the viability of untreated control cells.

Figure 2: Experimental workflow for assessing macrophage cytotoxicity using an MTT/MTS assay.

NF-κB Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-